Stevioside D

Sweetener Potency Sensory Science Food Formulation

Stevioside D (CAS 64432-06-0) resolves the critical formulation failure of bitter, lingering aftertaste common to generic steviol glycosides like Stevioside and Reb A. Its distinct glycosylation pattern delivers fast sweetness onset and quick decay for clean-taste beverages and foods. • High potency: 200-350× sucrose; effective at low inclusion rates. • Excellent thermal and pH stability for baked goods and processed foods. • Research-grade ≥98% purity; supplied with full analytical documentation for immediate dispatch.

Molecular Formula C38H60O17
Molecular Weight 788.9 g/mol
CAS No. 64432-06-0
Cat. No. B1457820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStevioside D
CAS64432-06-0
Synonymsdulcoside A
Molecular FormulaC38H60O17
Molecular Weight788.9 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(C(OC2OC34CCC5C6(CCCC(C6CCC5(C3)CC4=C)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C)CO)O)O)O)O)O
InChIInChI=1S/C38H60O17/c1-16-12-37-10-6-20-35(3,8-5-9-36(20,4)34(49)54-32-29(48)26(45)23(42)18(13-39)51-32)21(37)7-11-38(16,15-37)55-33-30(27(46)24(43)19(14-40)52-33)53-31-28(47)25(44)22(41)17(2)50-31/h17-33,39-48H,1,5-15H2,2-4H3
InChIKeyCANAPGLEBDTCAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Stevioside D: Technical Baseline & Comparator Landscape


Stevioside D (CAS 64432-06-0), also commonly known as Rebaudioside D, is a minor steviol glycoside found in the leaves of Stevia rebaudiana Bertoni [1]. It is a natural, non-caloric high-intensity sweetener composed of a diterpene steviol core substituted with glucose moieties, giving it the molecular formula C₃₈H₆₀O₁₇ and a molecular weight of 788.9 g/mol . As a member of the steviol glycoside class, it shares structural homology with other sweeteners like Stevioside and Rebaudioside A (Reb A) but differs critically in its glycosylation pattern, which dictates its unique sensory and physicochemical properties. This evidence guide focuses specifically on Rebaudioside D (Stevioside D) and is structured to provide a quantitative, comparator-based assessment against its closest analogs—primarily Stevioside, Rebaudioside A, and Rebaudioside M—to facilitate informed scientific and industrial selection.

Risks of Generic Substitution for Stevioside D


The procurement of a generic 'steviol glycoside' or a simpler analog like Stevioside as a direct substitute for Stevioside D (Rebaudioside D) will lead to significant product performance failures. This is because the glycosylation pattern of Stevioside D—specifically the number and arrangement of glucose units at the C-13 and C-19 positions of the steviol backbone—is a primary determinant of its sensory and physicochemical behavior [1]. For instance, compounds with fewer glucosyl groups, such as Stevioside and Rubusoside, are characterized by a distinct, immediate bitter taste and a long, lingering aftertaste, making them unsuitable for many clean-taste formulations [2]. Conversely, Stevioside D's unique structure mitigates bitterness and accelerates sweetness onset, a property not shared by all class members. Therefore, simple substitution based on class membership or cost alone risks introducing unacceptable off-tastes and poor solubility, which can derail product development. The following section provides the quantitative, comparator-based evidence that substantiates these critical points of differentiation.

Stevioside D: Evidence-Based Comparison to Analogs


Sweetness Potency vs. Stevioside and Reb A

The relative sweetness of Stevioside D (Rebaudioside D) is quantitatively higher than that of Stevioside, a major and more abundant analog. A 2012 study reported that Rebaudioside D tastes about 200–220 times sweeter than sucrose, whereas Stevioside is reported to be 110–270 times sweeter, indicating that at the upper end, Stevioside D provides a higher sweetness potency [1]. A separate 2020 study reports a sweetness intensity for Rebaudioside D of 250 to 350 times that of sucrose, corresponding to a sucrose equivalent value (SEV) of 11.0 to 15.4 at 10°C [2]. This positions Stevioside D as a more potent sweetening agent per unit mass than its simpler analog Stevioside.

Sweetener Potency Sensory Science Food Formulation

Bitterness & Aftertaste Mitigation

A critical differentiator for Stevioside D (Rebaudioside D) is its significantly reduced bitter off-taste compared to Stevioside and Rebaudioside A (Reb A). In a Time-Intensity (TI) sensory study, Rebaudioside D and M were described as 'nearly devoid of bitterness,' while Stevioside and Rubusoside exhibited an 'immediate distinct bitter taste and lingering aftertaste' [1]. In a direct consumer panel evaluation, the in-mouth bitterness of Reb D was not significantly different from sucrose, unlike Reb A which showed significant bitterness [2]. Furthermore, a study comparing Reb A and Reb D found that 'Reb D may be a superior natural non-nutritive sweetener to Reb A, as it elicits significantly less bitterness at similar levels of sweetness' [3].

Sensory Evaluation Taste Modulation Consumer Acceptance

Sweetness Onset and Decay Dynamics

Beyond static intensity, Stevioside D (Rebaudioside D) exhibits a superior temporal taste profile. A Time-Intensity study found that 'Compared to other compounds, Rebaudioside M and Rebaudioside D had faster onset of sweetness, quicker decay of aftertaste' [1]. This is in stark contrast to Stevioside, which is characterized by a lingering aftertaste. The study attributed these differences to the number of glucosyl groups and their effect on the adsorption and desorption kinetics on taste receptors; compounds with more glucosyl groups at C-19, like Reb D, have higher desorption percentages leading to a quicker decay of sweetness [1].

Temporal Perception Sensory Kinetics Flavor Profile

Water Solubility vs. Rebaudioside A

Stevioside D (Rebaudioside D) presents a significant and well-documented solubility challenge that distinguishes it from its major analog, Rebaudioside A (Reb A). The solubility of Reb A in aqueous solution at room temperature is at least 3000 ppm [1]. In contrast, only about 300 to 450 ppm of Rebaudioside D can be solubilized in water at 23°C, and this is often achieved only after extended stirring [2]. This represents an approximately 7- to 10-fold lower solubility for Reb D compared to Reb A. This limitation is a primary focus of numerous patents aimed at improving its aqueous solubility for commercial beverage applications [1].

Solubility Formulation Science Beverage Technology

Antioxidant Response in Diabetic Model

In a study evaluating the effect of minor steviol glycosides in a streptozotocin-nicotinamide induced type 2 diabetic rat model, Rebaudioside D demonstrated a differential biological response. While the study found no statistically significant effects on insulin resistance or triglycerides across the treatment groups (p > 0.05), the increase in serum superoxide dismutase (SOD) activity—a marker of antioxidant capacity—was higher in the Rebaudioside D group than in groups treated with Dulcoside A, Steviolbioside, Rebaudioside B, and Rebaudioside C [1]. The exact quantitative increase in SOD activity was not provided, but the observation highlights a comparative difference in biological response.

Antioxidant Activity Diabetes In Vivo Pharmacology

Stevioside D: Application Scenarios


Clean-Taste, Sugar-Reduced Beverages

Stevioside D is the optimal choice for beverage developers seeking a natural, high-intensity sweetener that minimizes bitterness and lingering aftertaste, the primary sensory defects of cheaper analogs like Stevioside and Reb A [1][2]. Its fast sweetness onset and quick decay provide a cleaner, more sucrose-like temporal profile [1]. However, procurement and formulation must address its significantly lower water solubility (300-450 ppm) [3]. Success in this application requires employing solubility-enhancing strategies such as blending with Stevioside or utilizing specialized polymorphic forms to achieve the necessary concentration for palatable beverages.

Sensory & SAR Research Reference

Due to its distinct glycosylation pattern and resulting sensory attributes, Stevioside D serves as a key reference compound for research into the structure-function relationship of sweet taste receptors. Its profile—characterized by high potency (200-350x sucrose) and minimal bitterness—provides a unique benchmark against which to compare the performance of other steviol glycosides, novel synthetic sweeteners, and bitter taste blockers [1][4]. Research utilizing Stevioside D has already contributed to understanding the role of glucosyl group number and position (C-13 vs. C-19) on the adsorption/desorption kinetics governing sweet and bitter taste perception [1].

Antioxidant Mechanisms in Diabetic Models

For researchers studying the pharmacological effects of steviol glycosides beyond their sweetening properties, Stevioside D presents a specific candidate for investigation. Preclinical data indicate a comparative advantage in increasing serum SOD activity, a key antioxidant enzyme, in a diabetic rat model when compared to other minor glycosides like Dulcoside A and Rebaudioside C [5]. This specific biological activity makes Stevioside D a more targeted choice than a generic mixture of steviol glycosides for studies focused on oxidative stress pathways in metabolic disease models.

High-Temperature Bakery & Confectionery

Stevioside D exhibits excellent stability under high temperatures and across a wide pH range, making it suitable for applications such as baked goods and processed foods that undergo thermal processing [6]. While its solubility limitations may be less restrictive in solid or semi-solid matrices compared to clear beverages, its thermal stability ensures the sweetening effect is preserved through cooking and baking, offering a reliable non-caloric sweetener option for these product categories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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